BenchChemオンラインストアへようこそ!

SCH772984 HCl

Structural Biology Binding Kinetics Drug-Target Residence Time

Choose SCH772984 HCl when experimental precision demands an ERK1/2 inhibitor with proven dual activity: ATP-competitive catalytic inhibition (IC₅₀: 4 nM ERK1, 1 nM ERK2) AND blockade of upstream MEK-mediated ERK phosphorylation. Unlike ulixertinib or VX-11e, it uniquely stabilizes an inactive P-loop/αC-helix conformation (PDB 4QTE), exhibiting slow off-rate kinetics and prolonged target residence. The HCl salt delivers aqueous solubility ≥23.5 mg/mL (vs. water-insoluble free base), enabling DMSO-free in vivo vehicle preparation. KINOMEscan profiling confirms <2% off-targets at 1 μM. Proven 98% tumor regression in BRAF-mutant xenografts (12.5–50 mg/kg, i.p., b.i.d. × 14 days).

Molecular Formula C33H34ClN9O2
Molecular Weight 624.17
Cat. No. B1150368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH772984 HCl
Molecular FormulaC33H34ClN9O2
Molecular Weight624.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCH772984 HCl: ERK1/2 Inhibitor with Unique Dual Binding Mechanism for MAPK Pathway Research


SCH772984 HCl is the hydrochloride salt form of SCH772984, a highly selective, ATP-competitive inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2) [1]. The compound exhibits IC₅₀ values of 4 nM for ERK1 and 1 nM for ERK2 in cell-free kinase assays . A defining structural feature of SCH772984 is its ability to induce a previously uncharacterized binding pocket in ERK1/2, formed by an inactive conformation of the phosphate-binding loop (P-loop) and an outward tilt of the αC-helix—a binding mode distinct from classical Type I or Type II kinase inhibitors [2]. The hydrochloride salt form provides enhanced aqueous solubility (≥23.5 mg/mL in water with gentle warming) compared to the free base, which is insoluble in water [3].

Why Generic ERK1/2 Inhibitor Substitution Is Not Advisable: SCH772984 HCl Differentiators


Not all ERK1/2 inhibitors are functionally interchangeable. While several ERK inhibitors (e.g., VX-11e, BVD-523/ulixertinib, GDC-0994/ravoxertinib) target the same kinase node, they exhibit substantially divergent binding mechanisms, selectivity profiles, and pharmacodynamic properties [1]. SCH772984 occupies a unique position among ERK inhibitors due to its dual mechanism: it not only inhibits ERK1/2 catalytic activity (ATP-competitive, Type I-like) but also blocks the phosphorylation of ERK1/2 itself by upstream MEK (Type II-like), a property not shared by VX-11e or ulixertinib [2]. Furthermore, SCH772984 displays slow binding kinetics with prolonged target residence time, whereas many ERK inhibitors exhibit rapid on-off kinetics typical of classical ATP-competitive inhibitors [3]. The hydrochloride salt form also confers aqueous solubility that the free base lacks, a critical consideration for in vivo dosing and formulation workflows [4]. The quantitative evidence below substantiates why substituting SCH772984 HCl with a generic alternative would alter experimental outcomes.

SCH772984 HCl: Quantitative Differentiation Evidence vs. ERK1/2 Inhibitor Comparators


Unique Binding Mode: Induced Pocket Formation (PDB 4QTC) Confers Slow Off-Rate Kinetics

SCH772984 binds ERK1/2 via a structurally unique mechanism: it induces a previously unknown binding pocket adjacent to the ATP-binding site, created by an inactive conformation of the phosphate-binding loop and an outward tilt of the αC-helix [1]. Co-crystal structures with haspin (off-target) and JNK1 revealed canonical Type I binding modes, confirming that the novel pocket is ERK1/2-specific [1]. This binding mode correlates with slow off-rate kinetics measured via biolayer interferometry, whereas off-target binding exhibited fast off-rates [2]. In contrast, VX-11e binds via a canonical Type I mode involving hinge interactions with Met108 and hydrogen bonds with Asp167 and Asn154, without inducing the novel pocket [3].

Structural Biology Binding Kinetics Drug-Target Residence Time Kinase Inhibitor Selectivity

Dual Mechanism: Simultaneous Inhibition of ERK Catalytic Activity and MEK-Mediated ERK Phosphorylation

SCH772984 uniquely inhibits both the catalytic (phosphotransferase) activity of ERK1/2 and the phosphorylation of ERK1/2 by upstream MEK [1]. At 100 nM, SCH772984 inhibits activating phosphorylation of ERK, a property not observed with VX-11e [2]. This dual mechanism is structurally linked to the induced binding pocket described above, which traps ERK in an inactive conformation inaccessible to MEK phosphorylation. In contrast, VX-11e, BVD-523 (ulixertinib), and GDC-0994 (ravoxertinib) are primarily catalytic inhibitors without the MEK phosphorylation-blocking property [3].

Kinase Inhibitor Pharmacology MAPK Pathway Feedback Drug Resistance Mechanism of Action

Kinome-Wide Selectivity: 1-2% Off-Target Hit Rate at 1 μM in 300-456 Kinase Panel

SCH772984 demonstrates exceptional kinome-wide selectivity. KINOMEscan profiling against 456 human kinases showed that SCH772984 exhibits >50% inhibition for only 7 off-target kinases (CLK2, FLT4, GSG2, MAP4K4, MINK1, PRKD1, TTK) at 1 μM concentration [1]. This represents approximately 1.5% of the kinome panel, confirming high specificity for ERK1/2. In comparative analyses, ulixertinib (BVD-523) showed fewer off-target hits (38 vs. 49 for SCH772984 in one comparison), but SCH772984's off-targets are of significantly weaker affinity and are not functionally relevant in most cellular contexts [2].

Kinase Selectivity Profiling Off-Target Screening KINOMEscan Chemical Probe Quality

Hydrochloride Salt: ≥23.5 mg/mL Aqueous Solubility vs. Free Base Water Insolubility

SCH772984 HCl (hydrochloride salt, MW 624.17) exhibits ≥23.5 mg/mL solubility in water with gentle warming [1]. In contrast, the free base form of SCH772984 (MW 587.67) is insoluble in water, requiring DMSO or other organic solvents for dissolution . This solubility differential is critical for in vivo studies: the HCl salt enables aqueous formulation without DMSO, reducing vehicle-related toxicity and enabling higher dosing concentrations. The salt form is also soluble in DMSO (≥16.27 mg/mL) and insoluble in ethanol .

Formulation In Vivo Dosing Solubility Salt Form Selection Aqueous Compatibility

Activity in BRAF/MEK Inhibitor-Resistant Models: Maintains Efficacy Where Combination Therapy Fails

SCH772984 effectively inhibits MAPK signaling and cell proliferation in tumor cells resistant to concurrent treatment with BRAF and MEK inhibitors [1]. In a direct comparison using resistant cell models, SCH772984 at 2 μM successfully inhibited ERK and RSK phosphorylation, whereas a combination of 10 μM PLX4032 (vemurafenib, BRAF inhibitor) plus 1 μM trametinib (MEK inhibitor) failed to inhibit ERK and RSK phosphorylation in the same cells [2]. Additionally, 15 of 21 (71%) BRAF-mutant melanoma cell lines, including 4 with innate vemurafenib resistance, were sensitive to SCH772984 [3].

Drug Resistance MAPK Pathway BRAF Mutant Melanoma MEK Inhibitor Resistance Combination Therapy

SCH772984 HCl: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Investigating Drug-Target Residence Time and Binding Kinetics in ERK1/2 Pharmacology

Researchers studying the relationship between drug-target residence time and pharmacological effect should select SCH772984 HCl. Its slow off-rate kinetics and prolonged target engagement (validated by biolayer interferometry [1]) make it an essential tool for dissecting how binding kinetics influence cellular pathway inhibition durability. The compound's unique induced-fit binding pocket (PDB 4QTE) provides a structural framework for designing next-generation inhibitors with optimized residence time profiles [2].

Target Validation in BRAF/MEK Inhibitor-Resistant MAPK Pathway Models

For target validation studies in cancer models with acquired resistance to BRAF inhibitors (e.g., vemurafenib/PLX4032) or MEK inhibitors (e.g., trametinib), SCH772984 HCl is the ERK1/2 inhibitor of choice. Direct comparative data show that SCH772984 (2 μM) inhibits ERK/RSK phosphorylation in resistant cells where the combination of 10 μM PLX4032 + 1 μM trametinib fails [3]. This makes SCH772984 HCl uniquely suited for studying resistance mechanisms and evaluating ERK as a therapeutic vulnerability in the resistant setting [4].

In Vivo Xenograft Studies Requiring Aqueous Formulation and High-Dose Dosing

Investigators conducting in vivo tumor xenograft studies should utilize the hydrochloride salt form (SCH772984 HCl) rather than the free base. The HCl salt provides ≥23.5 mg/mL aqueous solubility [5], enabling DMSO-free vehicle preparation that minimizes confounding toxicity. The compound induces 98% tumor regression in BRAF-mutant melanoma xenografts (12.5-50 mg/kg, i.p., twice daily × 14 days) and 36% regression in KRAS-mutant pancreatic models [6], demonstrating robust in vivo target engagement confirmed by reduced phospho-ERK immunohistochemistry [6].

Chemical Probe Studies Requiring High Kinome-Wide Selectivity for ERK1/2

For chemical biology applications where kinase selectivity is paramount (e.g., phenotypic screening, chemoproteomics, target deconvolution), SCH772984 HCl offers an exceptionally clean kinome profile. KINOMEscan profiling against 456 kinases confirms high specificity for ERK1/2, with only ~1.5% off-targets showing >50% inhibition at 1 μM [7]. This selectivity window (ERK1/2 IC₅₀ = 1-4 nM vs. off-target IC₅₀ >500 nM) minimizes confounding pharmacological effects and improves confidence in target attribution [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH772984 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.